molecular formula C7H3Cl2N3S B12997314 2-(4,6-Dichloropyrimidin-2-yl)thiazole

2-(4,6-Dichloropyrimidin-2-yl)thiazole

Cat. No.: B12997314
M. Wt: 232.09 g/mol
InChI Key: OELRYLVYMLYFCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4,6-Dichloropyrimidin-2-yl)thiazole is a heterocyclic compound that features both pyrimidine and thiazole rings. This compound is of significant interest due to its diverse applications in medicinal chemistry, agrochemicals, and material science. The presence of chlorine atoms on the pyrimidine ring enhances its reactivity, making it a valuable intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,6-Dichloropyrimidin-2-yl)thiazole typically involves the reaction of 4,6-dichloropyrimidine with thiazole derivatives. One common method includes the nucleophilic substitution reaction where 4,6-dichloropyrimidine reacts with thiazole in the presence of a base such as sodium hydride or potassium carbonate . The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .

Properties

Molecular Formula

C7H3Cl2N3S

Molecular Weight

232.09 g/mol

IUPAC Name

2-(4,6-dichloropyrimidin-2-yl)-1,3-thiazole

InChI

InChI=1S/C7H3Cl2N3S/c8-4-3-5(9)12-6(11-4)7-10-1-2-13-7/h1-3H

InChI Key

OELRYLVYMLYFCA-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=N1)C2=NC(=CC(=N2)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.